1,3-Selenazol-2-amine
Overview
Description
1,3-Selenazol-2-amine is a heterocyclic compound containing selenium, nitrogen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Selenazol-2-amine typically involves the cyclization of selenoureas with α-haloketones. The selenoureas are obtained from the reaction of Woollins’ reagent with cyanamides, followed by hydrolysis with water . The reaction conditions for the cyclization process usually involve refluxing the reactants in an appropriate solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reactants, and employing industrial-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Selenazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The amine group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted selenazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Selenazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antibiotic and anticancer properties, making it a candidate for drug development.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: This compound serves as a versatile building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,3-Selenazol-2-amine involves its interaction with biological molecules. It can act as an antioxidant by scavenging superoxide anions, thereby protecting cells from oxidative damage . The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazol-2-amine: Similar in structure but contains sulfur instead of selenium.
1,3-Oxazol-2-amine: Contains oxygen instead of selenium.
1,3-Imidazol-2-amine: Contains nitrogen instead of selenium.
Uniqueness
1,3-Selenazol-2-amine is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit higher reactivity and different biological activities compared to their sulfur, oxygen, or nitrogen analogs .
Properties
IUPAC Name |
1,3-selenazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2Se/c4-3-5-1-2-6-3/h1-2H,(H2,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPHREOTGOZLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2Se | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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